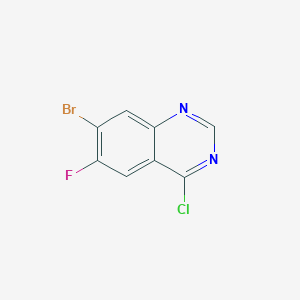

7-Bromo-4-chloro-6-fluoroquinazoline

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H3BrClFN2 |

|---|---|

Molekulargewicht |

261.48 g/mol |

IUPAC-Name |

7-bromo-4-chloro-6-fluoroquinazoline |

InChI |

InChI=1S/C8H3BrClFN2/c9-5-2-7-4(1-6(5)11)8(10)13-3-12-7/h1-3H |

InChI-Schlüssel |

RAYCDVFGWBSLKE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C2C(=CC(=C1F)Br)N=CN=C2Cl |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 7 Bromo 4 Chloro 6 Fluoroquinazoline and Analogous Halogenated Quinazolines

Strategic Synthesis of the Quinazoline (B50416) Core with Halogen Substituents

The construction of the fundamental quinazoline ring system bearing specific halogen patterns is the initial and critical phase in the synthesis of target molecules like 7-bromo-4-chloro-6-fluoroquinazoline. This typically involves either building the ring from appropriately substituted precursors or by direct halogenation of a pre-formed quinazoline core.

Multi-Step Approaches from Precursor Molecules

Multi-step syntheses are common for creating specifically substituted quinazolines. These routes often begin with commercially available and highly substituted aniline (B41778) or benzoic acid derivatives. For instance, a common precursor for related compounds is 5-bromo-4-chloro-2-aminobenzoic acid, which can be prepared from m-bromoaniline through a multi-step process involving a Sandmeyer reaction, condensation, chlorination, and subsequent reaction with hydrogen peroxide under alkaline conditions. google.com Another approach involves starting with 2,4-dibromo-5-chlorobenzoic acid and reacting it with formamidine (B1211174) acetate (B1210297) in a single step to produce 7-bromo-6-chloro-4(3H)-quinazolinone, a key intermediate. google.com

The synthesis of quinazolin-4(3H)-ones is a frequent strategy, as the 4-oxo group can later be converted to a chloro substituent. A general and practical method for this is the cyclocondensation of ortho-aminobenzamides with aldehydes. researchgate.net For halogenated analogs, appropriately substituted anthranilic acid derivatives are the starting point. These precursors then undergo cyclization to form the quinazolinone core, which can be subsequently halogenated or modified.

Cyclization Reactions for Quinazoline Ring Formation

The formation of the quinazoline ring is a pivotal step, and numerous cyclization methods have been developed. These reactions typically involve the condensation of a 2-aminobenzonitrile, 2-aminobenzamide, or 2-aminobenzophenone derivative with a one-carbon unit, such as an aldehyde, formamide, or orthoester. nih.govopenmedicinalchemistryjournal.com

Transition-metal-free methods are also prevalent. For example, a Cs2CO3-promoted synthesis of quinazolin-4-ones occurs through an SNAr reaction of ortho-fluorobenzamides with amides, followed by intramolecular cyclization. acs.orgnih.gov Another approach utilizes iodine catalysis for the three-component reaction of substituted benzaldehydes with o-aminoarylketones in the presence of ammonium acetate to yield highly substituted quinazolines. nih.gov

Metal-catalyzed cyclizations offer efficient routes as well. Copper-catalyzed tandem reactions among 2-bromobenzyl bromide derivatives, aldehydes, and ammonium hydroxide can furnish diversely functionalized quinazolines. nih.gov Similarly, iron and copper relay catalysis can be used in a domino protocol starting from ortho-halogenated benzonitriles, aldehydes, and sodium azide to produce 2-phenylquinazolin-4-amines. mdpi.com

| Cyclization Method | Starting Materials | Catalyst/Reagent | Product Type |

| Niementowski Reaction | Anthranilic acid and amides | Heat | Quinazolin-4(3H)-one |

| Bischler Synthesis | N-acyl-2-aminobenzylamine | Acid | 3,4-Dihydroquinazoline |

| Copper-Catalyzed Tandem | 2-bromobenzyl bromides, aldehydes, NH4OH | Cupric acetate | Substituted quinazolines nih.gov |

| Base-Promoted SNAr | ortho-fluorobenzamides, amides | Cs2CO3 | Quinazolin-4-ones acs.orgnih.gov |

| Iodine-Catalyzed 3-Component | Benzaldehydes, o-aminoarylketones, NH4OAc | I2 | Substituted quinazolines nih.gov |

Controlled Halogenation Techniques (Bromination, Chlorination, Fluorination)

Direct and controlled halogenation of the quinazoline scaffold is a key strategy for introducing reactive sites. The regioselectivity of these reactions is crucial. Palladium-catalyzed C-H activation has emerged as a powerful tool for the ortho-halogenation of 2-arylquinazolines using N-halosuccinimides (NBS for bromination, NCS for chlorination) as the halogen source. researchgate.net This method is highly regioselective and tolerates a variety of functional groups. researchgate.net

For the synthesis of this compound, the precursor 7-bromo-6-fluoroquinazolin-4(3H)-one would likely undergo chlorination at the 4-position. This is conventionally achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), which convert the 4-hydroxyl group of the quinazolinone tautomer into a chlorine atom. researchgate.net

Metal-free protocols for remote C-H halogenation have also been developed for related heterocyclic systems like quinolines, using inexpensive trihaloisocyanuric acid as the halogen source under mild conditions. rsc.org Such methods offer an economical and environmentally friendly alternative for introducing halogens at specific positions.

Transition Metal-Catalyzed Functionalization Reactions

The halogen substituents on the this compound ring, particularly the bromine at C7 and chlorine at C4, serve as versatile handles for introducing further complexity. Palladium-catalyzed cross-coupling reactions are among the most powerful methods for this purpose, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium catalysis is extensively used for the functionalization of halogenated quinazolines. The different electronic environments of the halogen atoms often allow for regioselective reactions. For di- or tri-halogenated quinazolines, the order of reactivity in cross-coupling reactions is generally I > Br > Cl, and the reactivity of a specific position is also influenced by the electronic effects of other substituents on the ring. nih.govrsc.org For chloro-substituted quinazolines, the C4 position is often the most electrophilic and thus the most reactive site for nucleophilic substitution and cross-coupling. nih.gov

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. nih.govtcichemicals.com This reaction is widely applied to halogenated quinazolines to introduce aryl, heteroaryl, or alkyl groups. nih.govmdpi.com

In the case of this compound, a regioselective Suzuki-Miyaura coupling can be achieved. The chlorine atom at the C4 position is generally more reactive towards palladium-catalyzed coupling than the bromine atom at C7 under specific conditions. However, by carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to selectively couple at either the C4 or C7 position. nih.govnih.gov For instance, using a catalyst like Tetrakis(triphenylphosphine)palladium(0) often favors coupling at the more reactive halogen site. nih.govresearchgate.net This sequential, regioselective cross-coupling provides a powerful strategy for the synthesis of diverse libraries of polysubstituted quinazolines. nih.gov

| Reaction Parameter | Details for Suzuki-Miyaura Coupling on Halogenated Quinazolines |

| Palladium Catalyst | Pd(PPh3)4, Pd(dppf)Cl2, Pd(OAc)2 nih.govnih.govmdpi.com |

| Organoboron Reagent | Arylboronic acids, Heteroarylboronic acids, Arylboronic acid pinacol esters nih.govmdpi.com |

| Base | Na2CO3, K3PO4, Cs2CO3 nih.govmdpi.com |

| Solvent | DMF, Toluene/H2O, 1,4-Dioxane nih.govmdpi.com |

| Regioselectivity | C4 position is generally more reactive than C7. Selectivity can be tuned by catalyst and ligand choice. nih.govnih.gov |

This controlled, stepwise functionalization is critical for building complex molecules with precise substitution patterns required for various applications.

Copper-Catalyzed Synthetic Transformations

Copper-catalyzed reactions have emerged as a cost-effective and sustainable alternative to palladium-based methods for the synthesis of N-heterocycles. nih.gov Various copper-catalyzed approaches have been developed for quinazoline synthesis, often proceeding through Ullmann-type couplings and domino reactions.

One efficient method involves the copper-catalyzed cascade reaction of substituted (2-bromophenyl)methylamines with amides. nih.govorganic-chemistry.org This process occurs via a sequential Ullmann-type C-N coupling followed by aerobic oxidation, providing a practical route to quinazoline derivatives without the need for expensive ligands. organic-chemistry.orgscribd.com Similarly, substituted 2-halobenzamides can be coupled with (aryl)methanamines using a copper catalyst and air as the oxidant in a domino reaction that involves Ullmann coupling and aerobic oxidative C-H amidation. nih.govacs.org These methods benefit from readily available starting materials and environmentally benign conditions.

Table 3: Overview of Copper-Catalyzed Quinazoline Synthesis

| Starting Materials | Catalyst | Reaction Type | Key Advantage |

|---|---|---|---|

| (2-Bromophenyl)methylamines + Amides | CuI | Ullmann-type Coupling / Aerobic Oxidation nih.govorganic-chemistry.org | Ligand-free, readily available substrates. organic-chemistry.org |

This table summarizes key copper-catalyzed strategies for synthesizing the quinazoline core.

Manganese- and Iron-Catalyzed Approaches

The use of earth-abundant and low-toxicity first-row transition metals like manganese and iron is a rapidly growing area in catalysis, aligning with the principles of green chemistry.

Manganese-catalyzed reactions, particularly acceptorless dehydrogenative coupling (ADC), offer an environmentally benign pathway for constructing N-heterocycles. rsc.org Mn(I) complexes have been successfully used to catalyze the synthesis of quinazolines from 2-aminobenzyl alcohol and primary amides, liberating only dihydrogen as a byproduct. acs.orgnih.gov This atom-economical approach avoids the use of stoichiometric oxidants. Sustainable synthesis of quinazolines has also been achieved through the dehydrogenative annulation of 2-aminobenzyl alcohol with nitriles, catalyzed by manganese pincer complexes. nih.govacs.org

Iron-catalyzed methodologies provide another sustainable route for C-H activation and the synthesis of quinazolines. Iron catalysts have been employed for the oxidative amination of N-H ketimines to form the quinazoline ring. researchgate.net The low cost, high natural abundance, and low toxicity of iron make it an attractive alternative to precious metals for C-H activation and other transformations. nih.govresearchgate.net Iron-catalyzed C-H amination often proceeds through high-spin iron imido complexes that can abstract hydrogen atoms and form new C-N bonds via a radical rebound mechanism. chembites.org

Table 4: Manganese- and Iron-Catalyzed Synthetic Approaches

| Metal Catalyst | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Manganese | Acceptorless Dehydrogenative Coupling (ADC) | 2-Aminobenzyl alcohol + Amides/Nitriles | Sustainable, atom-economical, liberates H₂. acs.orgnih.govnih.govacs.org |

| Iron | C(sp³)-H Oxidation / C-N Formation | 2-Alkylamino N-H ketimines | Earth-abundant catalyst, uses tert-BuOOH as oxidant. researchgate.net |

| Iron | C-H Activation / Amination | Various C-H bonds + Azides | Low cost, low toxicity, unique reactivity. nih.govchembites.org |

This table highlights sustainable synthetic methods using earth-abundant metals.

Chemo- and Regioselective Derivatization Strategies

For a polyhalogenated substrate like this compound, achieving selective functionalization at a specific position is critical. The electronic properties of the quinazoline ring and the nature of the halogen substituents dictate the reactivity and regioselectivity of derivatization reactions.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Quinazolines

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for the derivatization of electron-deficient aromatic systems, such as halogenated quinazolines. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex intermediate. researchgate.net

On the 2,4-dichloroquinazoline scaffold, the chlorine atom at the C4 position is significantly more reactive towards nucleophilic substitution than the chlorine at C2. nih.govdoaj.org This pronounced regioselectivity is attributed to the electronic influence of the ring nitrogens, which makes the C4 position more electrophilic. nih.govnih.govresearchgate.net DFT calculations have confirmed that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack and lowering the activation energy for the reaction at this site. nih.govnih.govresearchgate.net

Therefore, in this compound, the C4-chloro group is the most probable site for an initial SNAr reaction with amine nucleophiles under controlled conditions. nih.govnih.gov A second substitution at other positions would typically require more forcing conditions, such as higher temperatures or different catalytic systems. nih.gov

Table 5: Regioselectivity in SNAr of Halogenated Quinazolines

| Substrate | Nucleophile | Reactive Position | Conditions | Product |

|---|---|---|---|---|

| 2,4-Dichloroquinazoline | Primary/Secondary Amines | C4 nih.govdoaj.org | Room temp. to ~80 °C nih.gov | 2-Chloro-4-aminoquinazoline nih.gov |

| 4-Chloroquinazoline (B184009) | Pyrrolidine | C4 | 100 °C, 17h (with KF) researchgate.net | 4-Pyrrolidinylquinazoline researchgate.net |

This table illustrates the predictable regioselectivity of SNAr reactions on the quinazoline core.

C-H Functionalization Protocols

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores without the need for pre-installed leaving groups. nih.gov This approach allows for the formation of new C-C, C-N, and C-O bonds at otherwise unreactive positions.

For quinoline and quinazoline systems, the nitrogen atom of the heterocyclic ring can act as an intrinsic directing group, guiding a transition metal catalyst to activate a specific C-H bond, typically at the C8 position. nih.gov However, by installing other directing groups on the quinazoline scaffold, the regioselectivity of C-H activation can be controlled to target other positions. nih.govdntb.gov.ua Transition metals such as ruthenium, rhodium, and palladium are commonly used for these transformations. nih.govdntb.gov.uarsc.org Recent advances have also focused on using heterogeneous catalysts, which offer advantages in terms of catalyst recovery and reuse. mdpi.com These methods provide a versatile toolkit for the late-stage diversification of complex molecules like this compound, enabling the exploration of novel chemical space.

Table 6: Examples of C-H Functionalization on N-Heterocycles

| Substrate Type | Reaction | Catalyst | Position Functionalized |

|---|---|---|---|

| 2-Arylquinazolines | C-H Arylation | Ruthenium(II) dntb.gov.ua | ortho-position of 2-aryl group |

| Quinoline N-oxide | C-H Heteroarylation | Pd(OAc)₂ | C2 |

This table shows representative examples of C-H functionalization on related heterocyclic systems.

Green Chemistry Approaches in Halogenated Quinazoline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazoline derivatives to minimize the environmental impact of chemical processes. These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. For halogenated quinazolines, this has led to the development of innovative techniques that offer significant advantages over traditional synthetic methods.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering dramatic reductions in reaction times, increased yields, and often, enhanced product purity compared to conventional heating methods. frontiersin.orgnih.gov This technology has been successfully applied to the synthesis of various quinazoline derivatives, including those with halogen substituents. The mechanism of microwave heating involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating that can accelerate reaction rates. frontiersin.org

A notable advantage of microwave-assisted synthesis is its application in solvent-free conditions, further enhancing its green credentials. frontiersin.org For instance, the Niementowski quinazoline synthesis, which typically requires high temperatures and long reaction times, can be significantly improved by using microwave irradiation in conjunction with solid supports like acidic alumina, silica gel, or montmorillonite K-10. frontiersin.org This approach not only shortens the reaction time to mere minutes but also simplifies the work-up procedure. frontiersin.org

In the context of halogenated quinazolines, microwave-assisted synthesis has been employed for the preparation of precursors and for the final cyclization steps. For example, a simple and efficient method has been developed for the synthesis of N-aryl heterocyclic substituted-4-aminoquinazoline compounds from 4-chloro-quinazoline and aryl heterocyclic amines under microwave irradiation. nih.govnih.gov This method demonstrates significant advantages over classical heating, which requires refluxing for 12 hours, by reducing the reaction time to 20 minutes. nih.gov

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reaction Time | Ref. |

| 4-chloro-quinazoline | Aryl heterocyclic amine | 2-propanol, Microwave (60W) | N-arylheterocyclic substituted-4-aminoquinazoline | High | 20 min | nih.gov |

| Anthranilic acids | Formamide | Montmorillonite K-10, Microwave | 4(3H)-Quinazolinones | Good | 4 min | frontiersin.org |

| o-fluorobenzonitriles | S-alkyl isothiouronium salts | Basic alumina, Microwave (80-120°C) | 2-alkylthio-4-aminoquinazolines | Improved yields | 5-30 min | frontiersin.org |

This table presents examples of microwave-assisted synthesis of quinazoline derivatives, illustrating the significant reduction in reaction time and the use of green conditions.

Furthermore, the synthesis of 2,4-disubstituted quinazolines has been achieved in a one-pot reaction under solvent-free, microwave-assisted conditions using a catalytic amount of trimethylsilyltrifluoromethane sulfonate (TMSOTf). frontiersin.orgnih.gov This method utilizes nitriles as a nitrogen source, which are activated by the Lewis acid catalyst. frontiersin.orgnih.gov The reaction proceeds rapidly, offering a broad substrate scope and shorter reaction times, which are key advantages of this green approach. nih.gov

The reduction or complete elimination of volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions offer numerous benefits, including reduced environmental pollution, lower costs, and simplified experimental procedures.

One prominent example in quinazoline synthesis is the use of reusable solid catalysts. Montmorillonite K-10 clay has been effectively used as a catalyst for the solvent-free synthesis of quinazolin-4(3H)-one derivatives from anthranilic acid and various amides. slideshare.net This heterogeneous catalyst can be easily recovered and reused, making the process more sustainable.

Transition-metal-free synthesis is another important avenue in green chemistry, as it avoids the use of potentially toxic and expensive metal catalysts. organic-chemistry.org An oxidant-, base-, and metal-free approach for the synthesis of quinazolines has been developed from the reaction of 2-aminobenzylamine with oxalic acid dihydrate or malonic acid. nih.gov This method is noted for its atom economy and greener reaction conditions. nih.gov

Furthermore, the use of molecular iodine as a catalyst with oxygen as the oxidant provides an environmentally benign method for synthesizing quinazolines from 2-aminobenzaldehydes or 2-aminobenzophenones with benzylamines. organic-chemistry.org This approach is advantageous as it is transition-metal-free, additive-free, and can be performed under solvent-free conditions, making it both green and economical. organic-chemistry.org

The use of water as a solvent is another key aspect of environmentally benign methodologies. A sustainable synthesis of substituted quinazolines has been documented using water as a solvent at 80°C, starting from 2-aminobenzonitrile. nih.gov This process highlights the potential for developing greener synthetic routes by replacing traditional organic solvents with water.

| Reactants | Catalyst/Reagent | Conditions | Product | Key Green Feature | Ref. |

| 2-aminobenzaldehydes, benzylamines | Molecular Iodine | O₂, Solvent-free | Quinazolines | Transition-metal- and solvent-free | organic-chemistry.org |

| 2-aminobenzylamine, oxalic acid dihydrate | None | 1,4-dioxane, 120°C | Quinazoline | Oxidant-, base-, and metal-free | nih.gov |

| Anthranilic acid, amides | Montmorillonite K-10 | Solvent-free | Quinazolin-4(3H)-ones | Reusable catalyst, solvent-free | slideshare.net |

| 2-aminobenzonitrile, Grignard reagent, phenylisothiocyanate | NaOH | Water, 80°C | N,4-substituted quinazolines | Use of water as solvent | nih.gov |

This table summarizes various solvent-free and environmentally benign methodologies for the synthesis of quinazoline derivatives, emphasizing the green aspects of each approach.

These green chemistry approaches, including microwave-assisted reactions and solvent-free methodologies, offer powerful and sustainable alternatives for the synthesis of this compound and other analogous halogenated quinazolines, paving the way for more environmentally responsible chemical manufacturing.

Computational and Theoretical Studies of 7 Bromo 4 Chloro 6 Fluoroquinazoline Analogs

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a pivotal computational tool that predicts the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in studying quinazoline (B50416) derivatives, many of which are investigated as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR). nih.govnih.govnih.gov For analogs of 7-Bromo-4-chloro-6-fluoroquinazoline, docking simulations help to visualize binding modes and understand the structural basis of their biological activity. nih.gov

Methodologies for Assessing Binding Affinity and Conformational Stability

The assessment of binding affinity and conformational stability through molecular docking involves several key methodologies. Software such as AutoDock Vina is commonly employed to perform the docking calculations. nih.gov The process begins with the preparation of the ligand and receptor structures, which are then used to generate a grid box encompassing the active site of the target protein.

Binding affinity is typically quantified by a scoring function, which estimates the free energy of binding, usually expressed in kcal/mol. nih.gov A lower binding energy value indicates a higher predicted affinity between the ligand and the target. nih.gov For instance, docking studies of 6-bromo-quinazoline derivatives against EGFR have reported binding energies ranging from -5.3 to -6.7 kcal/mol. nih.gov

Conformational stability is evaluated by analyzing the root-mean-square deviation (RMSD) of the docked ligand pose compared to a reference structure, often a co-crystallized ligand. nih.gov A low RMSD value (typically < 2.0 Å) suggests that the docking protocol can reliably reproduce the experimental binding mode, thus validating the conformational stability of the predicted interaction. nih.govnih.gov

Table 1: Representative Binding Affinities of Quinazoline Analogs in Docking Studies

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) |

| 6-Bromo-quinazoline Derivatives | EGFR | -5.3 to -6.7 nih.gov |

| 4-Anilinoquinazoline (B1210976) Analogs | EGFR | -7.9 to -9.5 |

| Indole-Aminoquinazoline Hybrids | EGFR | -8.0 to -9.2 nih.gov |

This table presents typical binding energy ranges found in the literature for quinazoline analogs to illustrate the data generated from molecular docking simulations. Specific values for this compound would require a dedicated study.

Elucidation of Molecular Recognition Mechanisms and Key Residue Interactions

Molecular docking elucidates how ligands like this compound analogs recognize and interact with the active site of their target proteins. For quinazoline-based EGFR inhibitors, the 4-anilinoquinazoline scaffold is often an essential fragment for ensuring significant binding. frontiersin.org

Key interactions typically include:

Hydrogen Bonds: A crucial hydrogen bond often forms between the N1 atom of the quinazoline ring and the backbone amide of a key methionine residue (e.g., Met793 in EGFR). japsonline.com

Hydrophobic Interactions: The quinazoline core and its substituents engage in hydrophobic and π-stacking interactions with various residues in the ATP binding pocket, such as Leu718, Val726, Ala743, and Leu844. nih.gov

Halogen Bonds: The halogen atoms (bromo, chloro, fluoro) on the quinazoline ring can form halogen bonds or other non-covalent interactions, which can significantly influence binding affinity and selectivity. japsonline.com For example, a chlorine atom on an aniline (B41778) substituent has been observed to form halogen bonds with residues like Thr790 and Leu788 in the EGFR active site. japsonline.com

These detailed interaction maps allow researchers to understand why certain substitutions enhance or diminish activity, guiding the design of new analogs with improved target engagement. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used to predict the activity of new or even unsynthesized compounds, making it a valuable tool in the optimization of quinazoline-based drug candidates. nih.govnih.gov

Development of Predictive Models for Structure-Dependent Biological Modulations

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. nih.gov Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These can include topological, electronic, physicochemical, and stereochemical parameters. nih.gov

Various statistical methods are used to build the QSAR model, including:

Multiple Linear Regression (MLR): Creates a linear equation correlating descriptors with activity. nih.gov

Genetic Algorithms (GA-MLR): A machine learning technique used to select the most relevant descriptors for the model. nih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA): 3D-QSAR methods that generate contour maps to visualize the impact of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields on activity. rsc.orgnih.gov

The predictive power of a QSAR model is assessed through internal and external validation techniques. A statistically robust model, indicated by a high correlation coefficient (R²) and predictive R² (q²), can then be used to forecast the biological activity of novel analogs like this compound. nih.govmdpi.com

Table 2: Common Molecular Descriptors Used in QSAR Models for Quinazoline Analogs

| Descriptor Type | Examples | Relevance |

| Electronic | Dipole Moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy | Describes the electronic distribution and reactivity of the molecule. |

| Steric/Topological | Molecular Weight, Molar Refractivity, Wiener Index, Balaban Index | Relates to the size, shape, and branching of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Indicates the lipophilicity of the molecule, affecting membrane permeability. |

| 3D-MoRSE | 3D-Molecule Representation of Structures based on a Electron diffraction | Encodes 3D structural information from atomic coordinates. |

Analysis of Halogen Atom Contributions to Electronic and Steric Profiles

In QSAR studies of halogenated quinazolines, the specific nature and position of the halogen atoms are critical determinants of activity. Halogens influence the electronic and steric profile of the molecule in several ways:

Electronic Effects: The high electronegativity of halogens, particularly fluorine, can alter the electron distribution across the quinazoline ring system. This can affect the pKa of the molecule and its ability to form hydrogen bonds.

Steric Effects: The size of the halogen atom (I > Br > Cl > F) impacts how the molecule fits into the target's binding pocket. A bulky atom like bromine at a specific position might provide favorable interactions, while being detrimental at another.

Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target.

For instance, in a study of 2,4,6-trisubstituted quinazolines as EGFR inhibitors, it was found that a bromine atom at the C6 position was more favorable for inhibitory activity than a 4-fluorophenyl group. The study also highlighted that the chlorine atom at the C4 position was crucial for the stability of the scaffold.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, stability, and reactivity of molecules. fao.orgnih.gov For compounds like this compound, these methods can compute various electronic properties that are difficult to determine experimentally but are crucial for understanding their behavior at a molecular level.

DFT calculations using functionals like B3LYP with a suitable basis set (e.g., 6-31G**) are commonly performed. fao.org These calculations can predict:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A larger energy gap implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting sites of intermolecular interactions.

Thermodynamic Stability: DFT can be used to compare the relative stability of different isomers or conformers of a molecule. nih.gov

For halogenated quinazolines, DFT studies have shown that the introduction of halogens can significantly impact these electronic parameters. For example, a DFT analysis performed on 6-bromo-quinazoline derivatives provided insights into their thermodynamic stability and correlated theoretical data with experimental spectroscopic results. nih.gov Such analyses for this compound would reveal the combined electronic influence of the three different halogen atoms on the quinazoline core, offering a deeper rationale for its interaction with biological targets.

Determination of HOMO/LUMO Energy Levels

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A larger energy gap generally implies higher stability and lower reactivity. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are widely employed to calculate these energy levels. For quinazoline derivatives, DFT calculations using functionals like B3LYP with basis sets such as 6-31+G(d,p) have been shown to provide reliable results. nih.gov Studies on various halogenated quinazoline analogs have demonstrated that the nature and position of the halogen substituent significantly influence the HOMO and LUMO energies. For instance, the introduction of electron-withdrawing groups like halogens tends to stabilize both the HOMO and LUMO energy levels. digitellinc.com

In a study on 6-bromo-substituted quinazolinone derivatives, the HOMO and LUMO energies were calculated to understand their electronic properties and chemical reactivity. The HOMO for these compounds was primarily located on the bromobenzene (B47551) and quinazolinone rings, while the LUMO was distributed across the entire molecule. nih.gov The energy gap (ΔE) is a key determinant of the molecule's stability, with a larger gap indicating greater stability. nih.gov

Table 1: Calculated HOMO-LUMO Energies and Energy Gaps for 6-Bromo-Substituted Quinazolinone Analogs

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Compound 8a | - | - | 4.71 |

| Compound 8c | - | - | 4.57 |

| Erlotinib (B232) (Reference) | - | - | 4.18 |

Data sourced from a study on 6-bromo quinazoline derivatives and their cytotoxic activity. Specific HOMO and LUMO values for each compound were not provided in the source, but the energy gaps were reported. nih.gov

Based on these findings for analogous compounds, it can be inferred that for this compound, the bromine, chlorine, and fluorine atoms would significantly impact the electronic landscape. The cumulative electron-withdrawing effect of these three different halogens would likely lead to a considerable stabilization of the HOMO and LUMO levels, potentially resulting in a relatively large HOMO-LUMO gap and, consequently, high kinetic stability.

Computational Spectroscopic Property Prediction (e.g., Fluorescence-Structure-Charge Distribution Relationship)

Computational methods are also instrumental in predicting the spectroscopic properties of molecules, such as their fluorescence behavior. The relationship between a molecule's structure, charge distribution, and its fluorescence emission is a key area of investigation. The donor-acceptor design principle is a classic approach to creating fluorescent molecules, where an electron-donating group is paired with an electron-accepting group. rsc.org

In the context of quinazoline derivatives, studies have shown that they can serve as a scaffold for developing fluorescent compounds. rsc.orgresearchgate.net The photophysical properties of these molecules, including their absorption and emission wavelengths, are highly dependent on the nature and position of substituents on the quinazoline ring. rsc.org For instance, a series of fluorescent compounds based on a 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline acceptor and various amino donors exhibited fluorescence emissions spanning from 414 nm to 597 nm. rsc.org

Halogen substitutions can modulate the photophysical properties. The introduction of electron-withdrawing halogens can stabilize the energy levels, which can influence the fluorescence spectra. digitellinc.com Time-dependent density functional theory (TD-DFT) is a common method used to simulate electronic absorption and emission spectra, providing insights into the nature of the electronic transitions involved. mdpi.com

While specific fluorescence data for this compound is not available, research on other halogenated quinazolines and related heterocyclic systems provides valuable insights. The presence of multiple halogens in this compound suggests a complex interplay of electronic effects that would influence its spectroscopic properties. The electron-withdrawing nature of the bromo, chloro, and fluoro substituents would likely lead to a red-shift in the absorption and emission spectra compared to an unsubstituted quinazoline core. The precise nature of these shifts and the quantum yield of fluorescence would depend on the intricate balance of inductive and resonance effects of the halogens.

Molecular Dynamics Simulations for Dynamic Interaction Profiling

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules and their interactions with their environment, such as a protein receptor or a solvent. acs.org These simulations provide a detailed picture of the conformational changes, binding modes, and stability of molecular complexes. tandfonline.comnih.gov

In the context of drug design, MD simulations are frequently used to investigate the interactions between a ligand and its target protein. nih.govresearchgate.net For quinazoline derivatives, which are often investigated as enzyme inhibitors, MD simulations can reveal the dynamic stability of the ligand-protein complex and identify key interactions that contribute to binding affinity. nih.govnih.gov

For example, MD simulations have been used to study the dynamic behavior of quinazolinone derivatives as dual inhibitors of PARP1 and STAT3. tandfonline.comnih.gov These simulations, often run for nanoseconds, can assess the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein-ligand complex, providing insights into its stability and flexibility. mdpi.com

Although no specific MD simulation studies on this compound are publicly available, the methodology has been widely applied to its analogs. Such simulations for this compound, were it to be studied as a potential bioactive agent, would involve placing the molecule in the active site of a target protein and simulating its movement over time. This would allow for the analysis of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that govern its binding. The presence of three halogen atoms would likely contribute to specific halogen bonding interactions, which can be crucial for binding affinity and selectivity.

Structure Activity Relationship Sar Investigations of Halogenated Quinazoline Scaffolds in Target Binding

Positional Impact of Halogen Substituents (Bromine at C7, Chlorine at C4, Fluorine at C6) on Molecular Recognition

The identity and position of halogen substituents on the quinazoline (B50416) ring are pivotal in defining the molecule's ability to engage in molecular recognition with protein targets. Structure-activity relationship (SAR) studies on various quinazoline derivatives have consistently shown that substitutions at positions C4, C6, and C7 are crucial for biological activity. nih.govnih.gov

The chlorine atom at the C4 position is of primary importance. It acts as a reactive handle or a leaving group, allowing for the introduction of various nucleophiles, most commonly substituted amines. nih.govnih.gov This versatility is fundamental for exploring the chemical space around the quinazoline core and optimizing binding affinity. The nature of the substituent introduced at C4 can dramatically influence the compound's selectivity and potency.

The presence of halogens on the benzene (B151609) ring portion of the quinazoline, specifically at C6 and C7, significantly modulates the electronic character of the entire scaffold and offers direct interaction points within a protein's binding pocket. nih.gov

Fluorine at C6: A fluorine atom at this position, due to its small size and high electronegativity, can have a profound impact on binding. Docking studies on related fluoro-quinazolines have revealed that the fluorine atom can engage in crucial interactions within the hinge region of kinase active sites. nih.gov Its small van der Waals radius allows it to fit into tight spaces without causing steric clashes. nih.gov

Bromine at C7: The larger bromine atom at the C7 position introduces both steric bulk and a potent electron-withdrawing group. This substitution can influence the orientation of the entire quinazoline ring within the binding site and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for ligand affinity. The combination of fluorine at C6 and bromine at C7 creates a distinct electronic distribution that can enhance binding potency.

Electronic and Steric Effects of Substituents on Protein-Ligand Binding

Electronic Effects: All three halogens are electron-withdrawing, which reduces the electron density of the quinazoline ring system. This has several consequences. Firstly, it can modulate the pKa of the quinazoline nitrogens, affecting their protonation state at physiological pH. Secondly, the electron-poor nature of the aromatic system can be favorable for interactions with electron-rich residues in a binding pocket. The fluorine at C6 and bromine at C7 work in concert to polarize the molecule, creating specific regions of positive and negative electrostatic potential that guide molecular recognition.

Steric Effects: The size of the halogen atoms (Fluorine < Chlorine < Bromine) plays a critical role in how the ligand fits into its binding site.

The C6-Fluorine is sterically small, comparable to a hydrogen atom, which allows it to access confined regions of a protein pocket without penalty. nih.gov

The C4-Chlorine is an intermediate-sized group that serves primarily as a reactive site for derivatization.

The C7-Bromine provides significant steric bulk. This can be advantageous if the binding pocket has a corresponding cavity, or it can be used to control the conformation of the ligand and orient other functional groups for optimal interaction. nih.gov For instance, the presence of a bulky halogen can modulate the orientation of adjacent substituted rings. nih.gov

The interplay of these effects is summarized in the table below.

| Substituent | Position | Key Electronic Effect | Key Steric Effect | Potential Impact on Binding |

| Fluorine | C6 | Strong electron-withdrawing; potential for H-bonding and halogen bonding. | Minimal steric bulk, similar to hydrogen. nih.gov | Access to tight binding regions; specific interactions in hinge regions of kinases. nih.gov |

| Chlorine | C4 | Electron-withdrawing; activates the position for nucleophilic substitution. | Intermediate bulk; acts as a leaving group. | Serves as a key attachment point for diverse chemical moieties to explore SAR. nih.govnih.gov |

| Bromine | C7 | Strong electron-withdrawing; potential for halogen bonding. | Significant steric bulk. | Orients the molecule in the binding pocket; can provide favorable van der Waals contacts or lead to steric hindrance. nih.gov |

Exploration of Derivatization and Hybridization Strategies

The 7-Bromo-4-chloro-6-fluoroquinazoline scaffold is a versatile starting point for the development of more complex and potent molecules through derivatization and hybridization.

SAR studies on quinazolines have highlighted the importance of substitutions at several key positions to enhance biological activity. nih.gov

C4 Position: This is the most commonly modified position. The chlorine atom is readily displaced by a wide variety of amine-containing groups, which is a proven strategy for improving the potency and selectivity of quinazoline-based inhibitors. nih.govnih.gov

C2 Position: The introduction of small groups like methyl or thiol at the C2 position has been shown to be essential for the antimicrobial activities of some quinazoline derivatives. nih.gov

C6 and C7 Positions: While this scaffold already contains fluorine and bromine at these positions, further optimization could involve replacing them with other groups to fine-tune activity. For example, exploring different halogens or small alkyl groups could modulate the electronic and steric profile to achieve better complementarity with a specific target.

| Position | Type of Modification | Rationale / Potential Outcome |

| C2 | Introduction of methyl, thiol, or other small alkyl/heterocyclic groups. | Can be essential for activity and can modulate the electronic properties of the heterocyclic ring. nih.gov |

| C4 | Displacement of chlorine with various substituted amines or other nucleophiles. | Primary point for diversification to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov |

| C6 | Replacement of fluorine with other halogens (Cl, Br) or small functional groups (e.g., methoxy). | To fine-tune electronic properties and specific interactions within the binding site. |

| C7 | Replacement of bromine with other halogens (Cl, F) or hydrogen. | To modulate steric bulk and halogen bonding potential, optimizing the fit in the target's binding pocket. |

A powerful strategy in drug design is the creation of hybrid molecules by conjugating a known scaffold with another bioactive moiety. The this compound core is an excellent candidate for this approach. For instance, quinazolinone derivatives have been successfully conjugated with sulfonamide groups, resulting in compounds with significant antibacterial activity. nih.gov

The reactive C4-chloro group provides a convenient attachment point for linking the quinazoline core to other pharmacophores, such as other kinase inhibitors, anti-inflammatory agents, or moieties that improve solubility or cell permeability. This can lead to hybrid compounds with dual mechanisms of action or synergistic effects, representing a promising avenue for future drug discovery efforts.

Advanced Applications and Research Directions for Quinazoline Derivatives in Chemical Biology

Rational Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules engineered to eliminate specific unwanted proteins from cells. nih.gov They consist of three components: a "warhead" that binds to a protein of interest (POI), an E3 ligase ligand that recruits the cellular protein degradation machinery, and a chemical linker that connects the two. nih.govacs.org The quinazoline (B50416) framework is a cornerstone in the design of warheads for many PROTACs, particularly those targeting protein kinases.

The 4-aminoquinazoline core is a well-established pharmacophore for inhibitors of various kinases, including the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. nih.gov Marketed anticancer drugs such as gefitinib (B1684475) and erlotinib (B232) are built upon this scaffold. nih.gov Consequently, these kinase-binding moieties are ideal candidates for use as warheads in PROTACs designed to degrade specific kinases. researchgate.net

7-Bromo-4-chloro-6-fluoroquinazoline is an excellent starting material for creating such warheads. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution. This allows for the straightforward introduction of an aniline (B41778) or other amine-containing fragment, which is a crucial step in forming the 4-aminoquinazoline structure required for kinase binding. nih.gov The bromine at C7 and fluorine at C6 remain on the scaffold during this reaction, serving as critical modulators of the warhead's electronic properties and its binding affinity and selectivity for the target protein. nih.govnih.gov The ability to fine-tune these interactions through the specific halogenation pattern is a key advantage in rational drug design.

Once a quinazoline-based warhead has been synthesized from its this compound precursor, it must be covalently joined to an E3 ligase ligand via a flexible linker. nih.gov Common linkers are based on polyethylene (B3416737) glycol (PEG) chains of varying lengths, which provide the necessary spacing and flexibility for the PROTAC to induce the formation of a stable ternary complex between the POI and the E3 ligase. enamine.netenamine.netnih.gov

The synthetic strategy often involves using a bifunctional linker that is first attached to the warhead. For example, an aniline used to displace the 4-chloro group can be pre-functionalized with a terminal alkyne or amine group. This functional handle is then used to attach the linker. The other end of the linker is subsequently coupled to a ligand for an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL), to complete the PROTAC molecule. nih.govnih.gov The choice of E3 ligase is a critical design element, as different ligases can alter the degradation efficiency and specificity of the final PROTAC. biorxiv.org

Quinazoline Scaffolds in Multi-Target Modulation Research

Complex diseases often involve multiple biological pathways, making drugs that can interact with several targets simultaneously—a concept known as polypharmacology—an attractive therapeutic strategy. enamine.netnih.gov The quinazoline scaffold is frequently employed in the design of hybrid molecules for such polypharmacology studies, where it is combined with other pharmacophores to create a single molecule with multiple activities.

Molecular hybridization involves covalently linking two or more distinct pharmacophores to create a new hybrid chemical entity. This approach has been successfully used to combine the quinazoline scaffold with other heterocyclic systems to produce agents with enhanced or dual biological functions, such as anticancer and antimicrobial activities. nih.govmdpi.com

This compound is an ideal platform for this type of research. The reactive 4-chloro group provides a convenient attachment point for another biologically active molecule through a nucleophilic substitution reaction. Furthermore, the 7-bromo position can be functionalized using modern cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, allowing for the introduction of a wide array of additional molecular fragments. mdpi.com This synthetic versatility enables chemists to systematically design and build complex hybrid molecules with precisely tuned multi-target profiles.

Halogenated quinazoline derivatives are a major focus of research for their ability to inhibit protein kinases. nih.gov The specific type and position of halogen atoms on the quinazoline ring play a crucial role in determining the potency and selectivity of these inhibitors. nih.gov While this compound itself is an intermediate, its structural motifs are found in many active kinase inhibitors.

Kinase Inhibition: Research has demonstrated that quinazolines featuring bromine and fluorine substitutions can be potent and selective kinase inhibitors. For instance, a study focused on designing selective inhibitors for Aurora A kinase led to the development of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, which showed significant inhibitory potential. nih.govdongguk.eduresearchgate.net Other research has explored 4-anilino-6-bromoquinazolines as inhibitors of the EGFR tyrosine kinase (EGFR-TK). The data from these related compounds illustrate the potential of the 7-bromo-6-fluoro-quinazoline scaffold in kinase-targeted drug discovery.

Below is a table of research findings for related halogenated quinazoline derivatives, demonstrating their activity against specific kinase targets.

| Compound Name | Target Kinase | In Vitro Activity (IC₅₀) | Reference |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | 168.78 µM (on MCF-7 cells) | nih.govdongguk.edu |

| 6-Bromo-4-(3-chloroanilino)-2-(4-chlorophenyl)quinazoline | EGFR-TK | 1.15 µM |

Note: The compounds listed are structurally related to derivatives of this compound but are not direct derivatives themselves. The data are presented to illustrate the established potential of the halogenated quinazoline scaffold.

The unique combination of bromo, chloro, and fluoro substituents on the this compound core provides a distinct electronic and steric profile that can be exploited to develop novel inhibitors with unique selectivity profiles against kinases and other enzyme families.

Exploration of Quinazoline Derivatives in Functional Materials Research

The field of functional materials explores the development of organic molecules with specific electronic, optical, or physical properties for applications in areas like organic electronics. Benzodiazine-based molecules, including quinazoline and quinoxaline (B1680401) derivatives, have been investigated as chromophores for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.com

The development of these materials often relies on creating extended π-conjugated systems, which can be achieved through the strategic functionalization of heterocyclic cores. acs.org Halogenated intermediates are crucial in this process, as they serve as handles for metal-catalyzed cross-coupling reactions that build larger, more complex aromatic systems. mdpi.com

While the direct application of this compound in functional materials has not been extensively documented, its structure makes it a promising candidate for future research. The bromo and chloro positions offer reactive sites for synthetic elaboration to create novel, poly-substituted quinazoline derivatives with tailored photophysical properties. This represents a potential, albeit currently underexplored, research direction for this versatile chemical building block.

Development as Fluorescent Probes and Optoelectronic Components

The strategic placement of halogen atoms on the quinazoline scaffold, as seen in this compound, provides a versatile platform for the synthesis of advanced functional materials. The bromo and chloro substituents serve as reactive handles for introducing a variety of functional groups through cross-coupling reactions, enabling the fine-tuning of the molecule's photophysical and electronic properties. This positions the compound as a valuable intermediate in the development of novel fluorescent probes for chemical biology and components for optoelectronic devices.

Development as Fluorescent Probes

The core structure of quinazoline is a key component in the design of fluorescent probes, which are essential tools for visualizing and understanding biological processes at the molecular level. While research may not focus on this compound itself as the final probe, its derivatives are of significant interest. The development of quinazoline-based probes often involves conjugating the quinazoline pharmacophore with a fluorophore.

For instance, quinazoline derivatives have been successfully developed as small-molecule fluorescent probes for G-protein coupled receptors (GPCRs), such as α1-adrenergic receptors (α1-ARs). nih.gov These probes allow for the visualization and subcellular localization of the receptors in cells, offering a powerful alternative to traditional radioligand binding assays. nih.gov The design strategy often involves identifying a region of the core molecule where a fluorophore can be attached without disrupting its binding affinity to the target. nih.gov

Furthermore, the quinazolinone skeleton, a close relative of the quinazoline core, is known for its excellent photophysical properties, including intense luminescence and significant Stokes shifts. bldpharm.com Derivatives can be engineered to act as "turn-on" fluorescent probes for specific analytes. A notable example is a quinazolinone-based probe designed to detect carbon monoxide, where the probe itself is non-fluorescent but becomes strongly fluorescent upon reaction with the target molecule. bldpharm.com This transformation is often based on an internal charge transfer (ICT) mechanism. bldpharm.com The inherent properties of some quinazolinone derivatives, such as aggregation-induced emission (AIE), further enhance their applicability in various sensing formats, including solid-state detection. bldpharm.com

The functionalization of the 7-bromo and 4-chloro positions of the title compound allows for the systematic exploration of structure-property relationships. By introducing different fluorophores or environmentally sensitive moieties, researchers can create a library of probes with tailored absorption and emission profiles, suitable for a range of biological imaging applications.

| Probe Type | Target | Mechanism | Potential Advantage |

| Receptor-Targeted Probe | α1-Adrenergic Receptors | Conjugation of quinazoline pharmacophore to a fluorophore | Visualization and tracking of receptor localization and dynamics in living cells. nih.gov |

| "Turn-On" Sensor | Carbon Monoxide (CO) | Analyte-induced chemical reaction leading to fluorescence activation (e.g., reduction of a nitro group to an amino group). bldpharm.com | High signal-to-noise ratio and selective detection of small molecules. bldpharm.com |

Development as Optoelectronic Components

The quinazoline framework is increasingly recognized for its potential in optoelectronic materials, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). biosynth.com The incorporation of quinazoline fragments into π-extended conjugated systems is a key strategy for creating novel materials with desirable photo- and electroluminescent properties. biosynth.com Polyhalogenated quinazolines are critical starting materials in this field, as they allow for the construction of complex, polysubstituted fluorescent molecules through reactions like Suzuki and Sonogashira cross-coupling. biosynth.comresearchgate.net

Research has shown that quinazoline-based compounds can serve various roles in OLEDs:

Emitters: By attaching suitable aromatic or heteroaromatic groups, quinazoline derivatives can be designed as efficient light emitters. Arylvinyl-substituted quinazolines, for example, exhibit strong fluorescence and have been investigated for their use in OLEDs. biosynth.com The emission color can be tuned by modifying the substituents, with studies reporting emission in the green region of the spectrum. researchgate.net

Host Materials: Quinazoline-based molecules have been employed as hosts for phosphorescent emitters in OLEDs, leading to devices with high external quantum efficiencies. google.com

Exciplex-Forming Systems: Quinazoline derivatives can act as the acceptor core in combination with donor moieties to form exciplexes. These systems are valuable in creating white OLEDs by combining the emission from the exciplex and the individual donor or acceptor. google.com

The photophysical properties of these materials are highly dependent on their molecular structure and the surrounding environment. For instance, many quinazoline-based chromophores exhibit solvatochromism, where the emission wavelength shifts with the polarity of the solvent, indicating the formation of an intramolecular charge-separated emitting state. researchgate.net This sensitivity allows for the rational design of materials with specific emission characteristics.

Theoretical studies on substituted quinazolines have also highlighted their potential. By modifying the quinazoline core, it is possible to design molecules that strongly absorb in the UVA region and have weak fluorescence, making them candidates for applications such as sunscreens. researchgate.netsigmaaldrich.com

| Application Area | Derivative Type | Function | Key Research Finding |

| Organic Light-Emitting Diodes (OLEDs) | Aryl(hetaryl)substituted quinazolines | Emitter Layer | Incorporation of fragments like carbazole (B46965) or triphenylamine (B166846) can produce materials for highly efficient OLEDs. biosynth.comgoogle.com |

| OLEDs | Quinazoline-based compounds | Host Material | Used as hosts for red phosphorescent emitters, achieving high external quantum efficiencies. google.com |

| OLEDs | Quinazoline-carbazole systems | Exciplex Emitter | Formation of versatile exciplex systems enables the fabrication of white OLEDs. google.com |

| Nonlinear Optics / pH Sensors | Arylvinylsubstituted quinazolines | Active Material | Potential for use in nonlinear optical materials and as colorimetric pH sensors due to protonation-induced color changes. biosynth.comresearchgate.net |

The versatility of this compound as a precursor allows for the attachment of various functional units, such as carbazole, triphenylamine, or benzimidazole, to generate materials with tailored properties for advanced optoelectronic applications. biosynth.comgoogle.com

Q & A

Q. How to interpret conflicting cytotoxicity results across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.